2-cyclobutyl-N-octadecylacetamide
Description
2-Cyclobutyl-N-ooctadecylacetamide is a specialized acetamide derivative characterized by a cyclobutyl group attached to the α-carbon of the acetamide backbone and a long-chain octadecyl (C18) alkyl group bonded to the nitrogen atom. This structural configuration combines a strained four-membered cyclobutane ring with a highly lipophilic alkyl chain, imparting unique physicochemical and biological properties.
Properties
Molecular Formula |
C24H47NO |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
2-cyclobutyl-N-octadecylacetamide |
InChI |
InChI=1S/C24H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-25-24(26)22-23-19-18-20-23/h23H,2-22H2,1H3,(H,25,26) |
InChI Key |
RACLLTHZJDKOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)CC1CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclobutyl-N-octadecylacetamide typically involves the following steps:
Formation of Cyclobutylamine: Cyclobutanol is converted to cyclobutylamine through a series of reactions, including tosylation and subsequent substitution with ammonia.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-cyclobutyl-N-octadecylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the octadecyl chain or cyclobutyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules with cyclobutyl and long-chain alkyl groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.
Industry: Potential use in the formulation of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-N-octadecylacetamide is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyclobutyl and octadecyl groups may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis of 2-cyclobutyl-N-octadecylacetamide with analogous acetamide derivatives, focusing on structural features, reactivity, and biological activity.
Table 1: Structural and Functional Comparison
| Compound Name | Key Substituents | Unique Features | Biological/Industrial Relevance |
|---|---|---|---|
| 2-Cyclobutyl-N-octadecylacetamide | Cyclobutyl (C4), Octadecyl (C18) | High lipophilicity from C18 chain; strained cyclobutyl enhances reactivity | Potential membrane permeability modifier, surfactant applications |
| N-Cyclohexyl-2,2-diphenylacetamide () | Cyclohexyl (C6), Diphenyl | Bulky cyclohexyl and aromatic groups; moderate lipophilicity | Targeted for CNS drug candidates due to blood-brain barrier penetration |
| 2-(3-Aminophenoxy)-N-cyclobutylacetamide () | Cyclobutyl, 3-aminophenoxy | Cyclobutyl with polar phenoxy group; enhanced hydrogen bonding capacity | Pharmacological applications in receptor modulation |
| N-[3-(Acetylamino)phenyl]-2-cyclopentylacetamide () | Cyclopentyl (C5), Acetylamino phenyl | Smaller cyclopentyl ring with lower strain; aromatic acetylamino group | Antibacterial and antifungal activity |
| 2-Cyano-N-isobutylacetamide () | Cyano (CN), Isobutyl | Electron-withdrawing cyano group; compact branched alkyl chain | Intermediate in heterocyclic synthesis (e.g., pyrimidines) |
Structural Analysis
- Cyclobutyl vs. Cycloalkyl Groups : The cyclobutyl group in 2-cyclobutyl-N-octadecylacetamide introduces significant ring strain compared to cyclohexyl () or cyclopentyl () analogs. This strain increases reactivity in ring-opening or functionalization reactions .
- Alkyl Chain Length : The octadecyl chain confers extreme hydrophobicity, contrasting with shorter chains (e.g., isobutyl in ) or aromatic substituents (e.g., diphenyl in ). This property enhances lipid solubility but may reduce aqueous bioavailability .
- Functional Groups: Unlike cyano- or phenoxy-substituted analogs (), the lack of polar groups in 2-cyclobutyl-N-octadecylacetamide limits hydrogen-bonding interactions, favoring nonpolar target binding .
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